5-(4-Methylpyridin-3-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(4-Methylpyridin-3-yl)thiophene-2-carbaldehyde is a chemical compound characterized by a thiophene ring substituted with a 4-methylpyridin-3-yl group at the 5-position and a formyl group at the 2-position
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of 4-methylpyridin-3-boronic acid with 5-bromo-2-thiophenecarbaldehyde using a palladium catalyst. The reaction typically requires a base such as potassium carbonate and a solvent like toluene or water.
Direct Formylation: Another approach is the direct formylation of 4-methylpyridin-3-thiophene using reagents like formyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial-scale synthesis of this compound often employs continuous flow chemistry to enhance efficiency and safety. The use of automated systems for precise control of reaction conditions and reagent addition is common in large-scale production.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction of the aldehyde group to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: The thiophene ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like bromine (Br2) in the presence of a catalyst
Major Products Formed:
Oxidation: 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylic acid
Reduction: 5-(4-Methylpyridin-3-yl)thiophene-2-methanol
Substitution: Brominated derivatives of the thiophene ring
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways and cellular processes. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation. Industry: Its unique properties make it valuable in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 5-(4-Methylpyridin-3-yl)thiophene-2-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form Schiff bases with amino groups on proteins, influencing their activity. Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic amino acids, affecting protein structure and function.
Comparison with Similar Compounds
5-(3-Methylpyridin-4-yl)thiophene-2-carbaldehyde: Similar structure with a different position of the methyl group on the pyridine ring.
5-(4-Methylpyridin-3-yl)thiophene-2-carboxylic acid: Related compound with a carboxylic acid group instead of the aldehyde group.
5-(4-Methylpyridin-3-yl)thiophene-2-methanol: Related compound with a hydroxyl group instead of the aldehyde group.
Uniqueness: The presence of the aldehyde group in 5-(4-Methylpyridin-3-yl)thiophene-2-carbaldehyde makes it particularly reactive and versatile compared to its analogs, allowing for a wider range of chemical transformations and applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
5-(4-methylpyridin-3-yl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-4-5-12-6-10(8)11-3-2-9(7-13)14-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUOLYOZKGHMOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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